molecular formula C8H12N2O2 B14503368 3-(2-Methylpropylidene)piperazine-2,5-dione CAS No. 63822-71-9

3-(2-Methylpropylidene)piperazine-2,5-dione

Cat. No.: B14503368
CAS No.: 63822-71-9
M. Wt: 168.19 g/mol
InChI Key: SGQAZRMAOVOIDS-UHFFFAOYSA-N
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Description

3-(2-Methylpropylidene)piperazine-2,5-dione is a member of the class of 2,5-diketopiperazines. These compounds are characterized by a piperazine ring substituted by oxo groups at positions 2 and 5, and by a methyl group at position 3.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methylpropylidene)piperazine-2,5-dione typically involves the cyclization of dipeptides or the condensation of aldehydes with piperazine-2,5-dione derivatives. One common method involves the condensation of methoxylated benzaldehydes to form (Z,Z)-benzylidene piperazine-2,5-diones . This method can be adapted to form both homo- and heterodimeric substituted piperazine-2,5-diones. Hydrogenation of these compounds can yield cis or trans isomers, with the cis isomer being the major product under certain conditions .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of diketopiperazine synthesis, such as cyclization of dipeptides, can be scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Methylpropylidene)piperazine-2,5-dione can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation typically requires a catalyst such as palladium on carbon.

    Substitution: Substitution reactions often involve nucleophiles such as amines or halides.

Major Products: The major products formed from these reactions include various substituted piperazine-2,5-diones and their isomers .

Mechanism of Action

The mechanism of action of 3-(2-Methylpropylidene)piperazine-2,5-dione involves its interaction with molecular targets and pathways. As a member of the diketopiperazine class, it is believed to exert its effects through the formation of cyclic amide linkages between peptides. Enzymes such as cyclodipeptide synthases and cyclodipeptide oxidase play a role in its chemical modification .

Comparison with Similar Compounds

Uniqueness: 3-(2-Methylpropylidene)piperazine-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form various isomers and derivatives makes it a versatile compound for research and industrial applications .

Properties

CAS No.

63822-71-9

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

3-(2-methylpropylidene)piperazine-2,5-dione

InChI

InChI=1S/C8H12N2O2/c1-5(2)3-6-8(12)9-4-7(11)10-6/h3,5H,4H2,1-2H3,(H,9,12)(H,10,11)

InChI Key

SGQAZRMAOVOIDS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C=C1C(=O)NCC(=O)N1

Origin of Product

United States

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